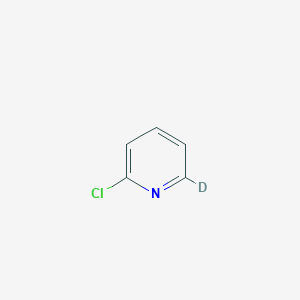
2-Chloropyridine-6-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloropyridine-6-d is a deuterated derivative of 2-chloropyridine, a halogenated pyridine compound It is characterized by the substitution of a hydrogen atom with a deuterium atom at the sixth position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Chlorination: The most common method for synthesizing 2-chloropyridine involves the direct chlorination of pyridine.
Pyridine-N-Oxides Method: Another method involves the chlorination of pyridine-N-oxides, which can be synthesized from pyridine and hydroperoxidation.
Chlorination of 2-Hydroxypyridine: This traditional method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride.
Industrial Production Methods:
Gas Phase Chlorination: In industrial settings, 2-chloropyridine is often produced via gas phase chlorination of pyridine.
Catalytic Methods: Recent advancements have introduced the use of molecular sieve supported lanthanum silicomolybdate catalysts for the one-step catalysis of chlorine and pyridine.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation: The compound can be oxidized to form 2-chloropyridine-N-oxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for the oxidation reactions.
Major Products:
Pyridine Derivatives: The substitution reactions yield various pyridine derivatives depending on the nucleophile used.
2-Chloropyridine-N-Oxide: Oxidation reactions produce 2-chloropyridine-N-oxide.
科学研究应用
2-Chloropyridine-6-d has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloropyridine-6-d involves its interaction with nucleophiles, leading to the formation of various pyridine derivatives. The chlorine atom in the compound is highly reactive and can be readily displaced by nucleophiles, facilitating the synthesis of a wide range of derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2-Chloropyridine: The non-deuterated form of 2-Chloropyridine-6-d, used in similar applications.
3-Chloropyridine: Another isomer of chloropyridine with the chlorine atom at the third position.
4-Chloropyridine: An isomer with the chlorine atom at the fourth position.
Uniqueness: this compound is unique due to the presence of a deuterium atom, which can influence the compound’s reactivity and stability. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .
属性
分子式 |
C5H4ClN |
|---|---|
分子量 |
114.55 g/mol |
IUPAC 名称 |
2-chloro-6-deuteriopyridine |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i4D |
InChI 键 |
OKDGRDCXVWSXDC-QYKNYGDISA-N |
手性 SMILES |
[2H]C1=NC(=CC=C1)Cl |
规范 SMILES |
C1=CC=NC(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14119029.png)
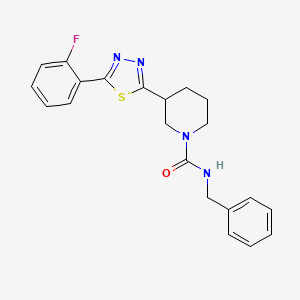
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)
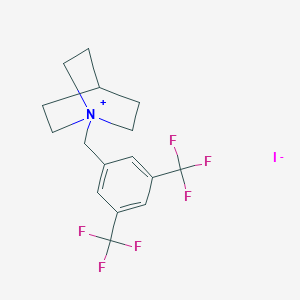

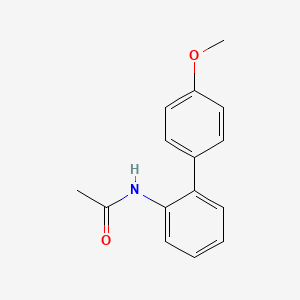
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
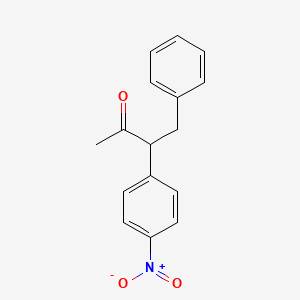
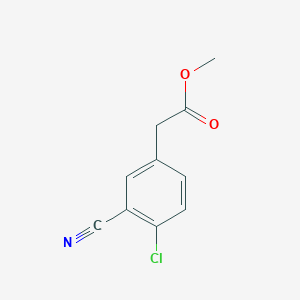

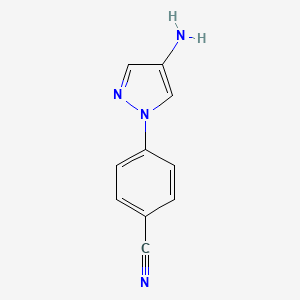
![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
